molecular formula C7H9NO3S B1207103 4-(Aminomethyl)benzenesulfonic acid CAS No. 2393-24-0

4-(Aminomethyl)benzenesulfonic acid

Cat. No.: B1207103
CAS No.: 2393-24-0
M. Wt: 187.22 g/mol
InChI Key: WYVXAVWJOAZDID-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 4-(Aminomethyl)benzenesulfonic acid involves the reaction of benzylamine with fuming sulfuric acid. The process is carried out under controlled conditions to ensure the desired product is obtained. Here is a typical procedure :

    Reactants: Benzylamine and fuming sulfuric acid.

    Conditions: The reaction is initiated by slowly adding 10 ml of benzylamine to 30 ml of 20% fuming sulfuric acid at 0°C.

    Heating: The mixture is then heated to room temperature and stirred for 30 minutes.

    Further Heating: The reaction mixture is further stirred at 80°C for 1 hour.

    Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reactions: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces sulfonic acid derivatives.

    Reduction: Forms sulfonamide derivatives.

    Substitution: Yields substituted benzenesulfonic acid derivatives.

Scientific Research Applications

4-(Aminomethyl)benzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzene-1-sulfonic acid
  • 4-Benzylaminesulfonic acid
  • 4-Sulfobenzylamine

Uniqueness

4-(Aminomethyl)benzenesulfonic acid is unique due to its specific aminomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition or specific chemical transformations are required .

Properties

IUPAC Name

4-(aminomethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXAVWJOAZDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178642
Record name 4-Benzylaminesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-24-0
Record name 4-(Aminomethyl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylaminesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzylaminesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzene-1-sulfonic acid
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Synthesis routes and methods

Procedure details

p-Sulfobenzylamine was synthesized in 40% yield from benzylamine and fuming sulfuric acid, by an adaptation of the method described in Jacobson et al., J. Med. Chem., 35, 4143-4149 (1992), and was recrystallized from a solution in ammonium hydroxide, upon neutralization with hydrochloric acid. NMR DMSO, d6 δ8.10 (br.s, 3H, NH3+), 7.62 (d, J=8.1 Hz, 2H, o- to sulfo), 7.38 (d, J=8.1 Hz, 2H, m- to sulfo), 4.02 (s, 2H, CH2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(Aminomethyl)benzenesulfonic acid used in studying protein oxidation?

A: this compound is a useful tool for detecting and quantifying tyrosine oxidation products in proteins. [, ] Tyrosine oxidation is a common modification that can occur during oxidative stress, and it can have significant impacts on protein structure and function. By reacting with specific tyrosine oxidation products, this compound allows researchers to identify and quantify these modifications, providing insights into the extent and consequences of protein oxidation.

Q2: How does this compound help determine the impact of protein oxidation on interferon beta-1a (IFNβ1a)?

A: In a study investigating the effects of metal-catalyzed oxidation on IFNβ1a, researchers utilized this compound to confirm the presence of tyrosine oxidation products within the aggregated protein. [] By demonstrating the existence of these specific oxidation products, the study provided evidence for the role of tyrosine oxidation in the structural changes and subsequent aggregation of IFNβ1a. This information is crucial for understanding the relationship between oxidation, aggregation, and the potential immunogenicity of therapeutic proteins like IFNβ1a.

Q3: Are there other applications of this compound in protein research beyond studying oxidation?

A3: While the provided research articles focus on its application in oxidation studies, this compound's ability to selectively react with specific chemical groups makes it potentially valuable for other protein research areas. These may include:

  • Quantitative analysis of tyrosine-containing peptides: Due to its ability to react with tyrosine and its derivatives, this compound could be employed in methods for quantifying peptides containing this amino acid. []
  • Fluorescent labeling: The reaction of this compound with tyrosine residues can introduce fluorescence, offering a potential tool for labeling and tracking proteins in various experimental settings. []

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